![molecular formula C12H13FO3 B3145627 Methyl alpha-(3-fluorobenzyl)acetoacetate CAS No. 577775-49-6](/img/structure/B3145627.png)
Methyl alpha-(3-fluorobenzyl)acetoacetate
Overview
Description
“Methyl alpha-(3-fluorobenzyl)acetoacetate” is a derivative of Methyl acetoacetate, which is a β-keto ester . It has a chemical formula of CH₃COCH₂COOCH₃ . Methyl acetoacetate is a key intermediate in the synthesis of a variety of chemical compounds, and it’s often used in organic synthesis .
Synthesis Analysis
The synthesis of “Methyl alpha-(3-fluorobenzyl)acetoacetate” can be achieved through the transesterification of β-keto esters . This process involves the deprotonation of the β-keto ester with a weak base, followed by an SN2 reaction for alkylation . After the first step, an additional alkyl group can be added prior to the decarboxylation step . This allows for the addition of two different alkyl groups .Molecular Structure Analysis
The molecular structure of “Methyl alpha-(3-fluorobenzyl)acetoacetate” was examined theoretically using DFT and experimentally by IR, Raman, and UV spectroscopy . The study examined the molecular structure, tautomerization, conformational stability, and electronic energies of 25 enols and keto forms of methyl acetoacetate .Chemical Reactions Analysis
“Methyl alpha-(3-fluorobenzyl)acetoacetate” can undergo a variety of chemical reactions. For instance, it can react readily with aliphatic, aromatic, and allyl alcohols in good to excellent yields . When n-butanol was utilized, aromatic β-keto esters were found to undergo transesterification faster than aliphatic β-keto esters .Physical And Chemical Properties Analysis
“Methyl alpha-(3-fluorobenzyl)acetoacetate” has a molecular weight of 116.12 g/mol . Its boiling point is 170 °C, and it has a density of 1.076 g/cm3 . It also has a melting point of -80 °C .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown promise as antiviral agents. For instance:
- Methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate demonstrated inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 for CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Cytotoxic Activity
Indole derivatives have been investigated for their cytotoxic potential. For example:
- Dialkyl (aryl substituted)(2-fluoro-4-((2-methylcarbamoyl)pyridine-4-yl)oxy)phenyl)amino)methyl)phosphonates were synthesized via a green one-pot reaction. These compounds showed cytotoxic activity and could be explored further .
Mechanism of Action
The mechanism of action for the synthesis of “Methyl alpha-(3-fluorobenzyl)acetoacetate” involves several steps. First, the β-keto ester is deprotonated with ethoxide. Then, alkylation occurs via an SN2 reaction. Finally, hydrolysis and decarboxylation occur . After the first step, an additional alkyl group can be added prior to the decarboxylation step .
Safety and Hazards
“Methyl alpha-(3-fluorobenzyl)acetoacetate” is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to keep away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept tightly closed .
Future Directions
The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that “Methyl alpha-(3-fluorobenzyl)acetoacetate” and similar compounds will continue to be of interest in future research and industrial applications.
properties
IUPAC Name |
methyl 2-[(3-fluorophenyl)methyl]-3-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-8(14)11(12(15)16-2)7-9-4-3-5-10(13)6-9/h3-6,11H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLKJAZQOFKFKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC(=CC=C1)F)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-fluorobenzyl)-3-oxobutanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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